molecular formula C8H7BrN2 B12101063 1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-

1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-

Cat. No.: B12101063
M. Wt: 211.06 g/mol
InChI Key: ZZZDJFDCEFVCLU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- is a heterocyclic compound that features a fused pyridine and pyrrole ring system. The presence of a bromine atom at the 7th position and a methyl group at the 1st position makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- typically involves multi-step reactions. One common method is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential as an anticancer agent make it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-1-methylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7BrN2/c1-11-5-3-6-2-4-10-8(9)7(6)11/h2-5H,1H3

InChI Key

ZZZDJFDCEFVCLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=C2)Br

Origin of Product

United States

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